Potency Advantage: 17-Fold Lower IC50 Against Wild-Type A/M2 Proton Channel Compared to Amantadine
In a direct comparative study using two-electrode voltage-clamp (TEV) assays, 3-azaspiro[5,5]undecane hydrochloride (Compound 9) demonstrated an IC50 value of 0.92 ± 0.11 μM against the wild-type influenza A virus M2 (A/M2) proton channel [1]. This represents a potency increase of more than one order of magnitude compared to the classic M2 inhibitor amantadine, which exhibited an IC50 of 16 μM in the same assay [1].
| Evidence Dimension | Inhibitory Potency (IC50) against WT A/M2 Proton Channel |
|---|---|
| Target Compound Data | 0.92 ± 0.11 μM |
| Comparator Or Baseline | Amantadine, 16 μM |
| Quantified Difference | ~17-fold lower IC50 (greater potency) |
| Conditions | Two-electrode voltage-clamp (TEV) assay in Xenopus laevis oocytes |
Why This Matters
For antiviral screening programs, this significant potency advantage translates to requiring lower compound concentrations to achieve equivalent channel inhibition, reducing potential off-target effects and allowing for a wider assay dynamic range.
- [1] Wang J, Cady SD, Balannik V, Pinto LH, DeGrado WF, Hong M. Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus. J Am Chem Soc. 2009 Jun 17;131(23):8066-76. View Source
